4-Amino-N-ethyl-n-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-ethyl-N-phenyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O/c1-2-21(10-6-4-3-5-7-10)13(22)12-11(18)8-20(19-12)9-14(15,16)17/h3-8H,2,9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZHUKOOWIURLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NN(C=C2N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-ethyl-n-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trifluoroethyl group: This step may involve the use of trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base.
Attachment of the amino group: This can be done through nucleophilic substitution reactions.
Addition of the ethyl and phenyl groups: These groups can be introduced through alkylation and arylation reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-ethyl-n-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Amino-N-ethyl-n-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical properties of the target compound with related pyrazole-carboxamide derivatives:
Structural and Functional Insights
a) Trifluoroethyl vs. Fluoroethyl Substituents
The trifluoroethyl group in the target compound and provides greater electronegativity and lipophilicity compared to the 2-fluoroethyl group in . This difference likely impacts membrane permeability and target engagement, as trifluorinated groups are known to enhance binding to hydrophobic pockets in proteins .
b) Carboxamide Nitrogen Modifications
- In contrast, the N-furylmethyl group in offers a heteroaromatic motif that may participate in hydrogen bonding or π-stacking interactions.
Biological Activity
4-Amino-N-ethyl-n-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has a complex structure characterized by a pyrazole ring substituted with an ethyl group, a phenyl group, and a trifluoroethyl moiety. Its empirical formula is with a molar mass of approximately 300.28 g/mol.
Research indicates that pyrazole derivatives exhibit various biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown efficacy against various cancer cell lines. The compound under review may inhibit key signaling pathways associated with tumor growth.
- Anti-inflammatory Effects : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Antimicrobial Properties : Some studies suggest that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis.
Biological Activity Data
Case Studies
- Antitumor Efficacy : A study evaluated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibitory activity against BRAF(V600E), suggesting potential for targeted cancer therapy.
- Anti-inflammatory Activity : Another research highlighted the anti-inflammatory properties of substituted pyrazoles. The compound demonstrated superior activity compared to standard anti-inflammatory drugs like diclofenac in reducing COX enzyme activity and inflammatory markers in vitro.
- Antimicrobial Studies : A series of pyrazole carboxamide derivatives were synthesized and tested against various pathogens. The compound showed promising results in inhibiting the growth of several bacterial strains, indicating its potential as an antimicrobial agent.
Q & A
Q. What are the critical synthetic challenges in preparing 4-amino-N-ethyl-N-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, and how can they be addressed methodologically?
The synthesis of this compound involves challenges in regioselective functionalization of the pyrazole core and introducing the trifluoroethyl group. Key steps include:
- Regioselective Amination : Use of protecting groups (e.g., Boc) to direct amination at the 4-position of the pyrazole ring .
- Trifluoroethylation : Employing nucleophilic substitution with 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to install the trifluoroethyl group at the 1-position .
- Carboxamide Formation : Coupling the pyrazole intermediate with N-ethylaniline via EDCI/HOBt-mediated amidation .
Validation : Monitor reactions via LC-MS and purify intermediates using flash chromatography (C18 column) to ensure >95% purity .
Q. How can structural elucidation and purity assessment be performed for this compound?
- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and stereochemistry .
- NMR Analysis : Use - and -NMR to verify trifluoroethyl group integration and absence of regioisomers .
- HPLC-PDA : Assess purity (>98%) with a C18 reverse-phase column (gradient: 10–90% acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. What strategies optimize the compound’s pharmacokinetic profile, particularly oral bioavailability and metabolic stability?
- Trifluoroethyl Group Impact : The 2,2,2-trifluoroethyl moiety enhances metabolic stability by resisting oxidative degradation (e.g., CYP450-mediated) and improves lipophilicity (logP ~2.8) .
- Carboxamide Modifications : Replace the ethyl group with polar substituents (e.g., hydroxyethyl) to balance solubility and permeability, as seen in analogues with Caco-2 Papp >5 × 10 cm/s .
- Protonable Sites : Introduce weakly basic amines (e.g., benzylamine) to enhance oral absorption, mimicking strategies for fXa inhibitors .
Q. How does the compound interact with biological targets, and what assays validate its selectivity?
- Target Engagement : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (K) to kinases or GPCRs .
- Selectivity Profiling : Screen against panels of 100+ off-target proteins (e.g., Eurofins CEREP panel) to identify cross-reactivity; optimize substituents (e.g., phenyl vs. pyridyl) to minimize interactions .
- Functional Assays : Test in cell-based models (e.g., HEK293 transfected with target receptors) to confirm potency (IC) and mechanism .
Q. How can computational methods guide SAR studies for this compound?
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with target active sites (e.g., hinge region of kinases) .
- QSAR Modeling : Train models on analogues (e.g., triazole-carboxamides) to predict logD, solubility, and potency .
- MD Simulations : Assess trifluoroethyl group dynamics in lipid bilayers to rationalize membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
